Dimethyl acenaphthylene-5,6-dicarboxylate
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Overview
Description
Dimethyl acenaphthylene-5,6-dicarboxylate is an organic compound with the molecular formula C₁₆H₁₂O₄. It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon, and features two ester groups at the 5 and 6 positions of the acenaphthylene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl acenaphthylene-5,6-dicarboxylate typically involves the esterification of acenaphthylene-5,6-dicarboxylic acid. One common method includes the reaction of acenaphthylene-5,6-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production .
Chemical Reactions Analysis
Types of Reactions: Dimethyl acenaphthylene-5,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthylene-5,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Acenaphthylene-5,6-dicarboxylic acid.
Reduction: Dimethyl acenaphthylene-5,6-dicarbinol.
Substitution: Halogenated acenaphthylene derivatives.
Scientific Research Applications
Dimethyl acenaphthylene-5,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of dimethyl acenaphthylene-5,6-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release acenaphthylene-5,6-dicarboxylic acid, which can further participate in biochemical pathways. The aromatic ring structure allows for interactions with enzymes and receptors, potentially leading to biological effects .
Comparison with Similar Compounds
Dimethyl acetylenedicarboxylate: Another ester with similar reactivity but different structural features.
Acenaphthylene-5,6-dicarboxylic acid: The parent acid of dimethyl acenaphthylene-5,6-dicarboxylate.
Dimethyl phthalate: A structurally related compound with different applications
Uniqueness: this compound is unique due to its specific substitution pattern on the acenaphthylene ring, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis .
Properties
CAS No. |
92964-95-9 |
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Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
dimethyl acenaphthylene-5,6-dicarboxylate |
InChI |
InChI=1S/C16H12O4/c1-19-15(17)11-7-5-9-3-4-10-6-8-12(16(18)20-2)14(11)13(9)10/h3-8H,1-2H3 |
InChI Key |
BINLBFOXUUZORY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C3C2=C(C=C3)C=C1)C(=O)OC |
Origin of Product |
United States |
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